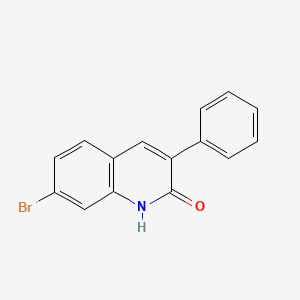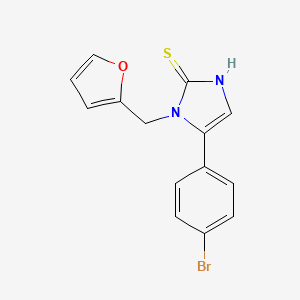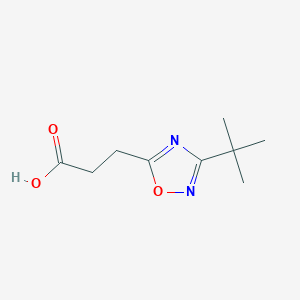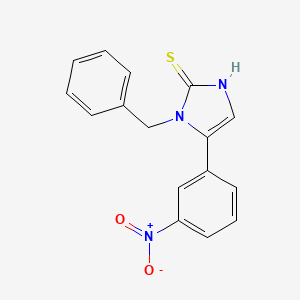
7-Bromo-3-phenylquinolin-2(1H)-one
Descripción general
Descripción
7-Bromo-3-phenylquinolin-2(1H)-one is a chemical compound with the formula C15H10BrNO . It is used in various applications, including as an intermediate in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of 7-Bromo-3-phenylquinolin-2(1H)-one consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 7th position and a phenyl group at the 3rd position .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis Methods
Resonance Raman Characterization : The resonance Raman spectroscopy of 8-bromo-7-hydroxyquinoline derivatives, a closely related compound, in aqueous solutions has been studied to understand the ground-state species of these molecules in different solvent environments, shedding light on their chemical behavior and potential applications in photochemical studies (An et al., 2009).
Synthesis of Quinoline Derivatives : Research on the synthesis of quinoline derivatives, including steps like nitration, chlorination, and alkylation, provides insights into the methodology for creating structurally similar compounds, which are crucial intermediates in pharmaceuticals and other chemical entities (Lei et al., 2015).
Catalysis and Luminescent Properties : Studies on cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes and triphenylphosphine reveal their catalytic activity and potential use in organic synthesis, showcasing the utility of bromo-quinoline derivatives in catalysis (Xu et al., 2014).
Photochemistry and Protective Groups
- Photolabile Protecting Groups : The use of brominated hydroxyquinoline as a photolabile protecting group demonstrates its higher efficiency in releasing protected substrates upon irradiation, compared to other groups. This application is significant in the development of light-sensitive probes and triggers in biological and chemical research (Fedoryak et al., 2002).
Advanced Materials and Heterocyclic Chemistry
- Synthesis of Heterocyclic Frameworks : The copper-catalyzed intramolecular C arylation of pyrrolylimidazolium salts leading to luminescent heterotetracyclic frameworks is an example of the versatility of bromo-quinoline derivatives in constructing complex heterocyclic structures that exhibit unique luminescent properties (Tomashenko et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOKLXJBTAVYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653640 | |
| Record name | 7-Bromo-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-phenylquinolin-2(1H)-one | |
CAS RN |
861872-50-6 | |
| Record name | 7-Bromo-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)



![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)
![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)

![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)


![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)


